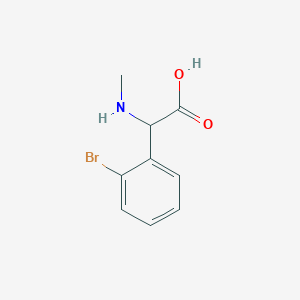
2-amino-N,N-dimethyl-5-Thiazoleethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine is a heterocyclic compound containing a thiazole ring substituted with a dimethylaminoethyl group at the 5-position and an amino group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of 5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, increased yield, and reduced reaction time. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
化学反応の分析
Types of Reactions
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: N-substituted thiazole derivatives
科学的研究の応用
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
作用機序
The mechanism of action of 5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine, known for its antimicrobial properties.
4-Methylthiazole: Another thiazole derivative with distinct biological activities, including antifungal and antioxidant effects.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.
Uniqueness
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H13N3S |
|---|---|
分子量 |
171.27 g/mol |
IUPAC名 |
5-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-10(2)4-3-6-5-9-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,9) |
InChIキー |
SNJSEBXVQAYSBI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CN=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


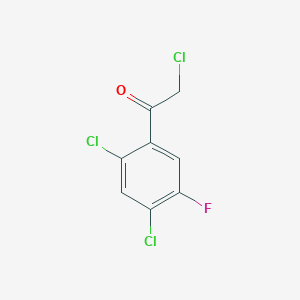
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)

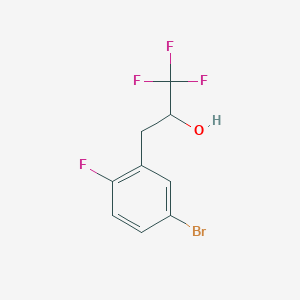
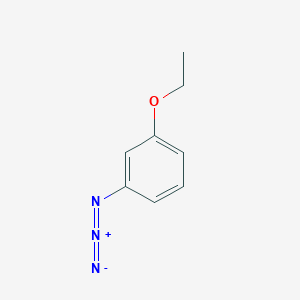
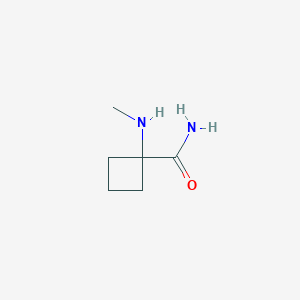

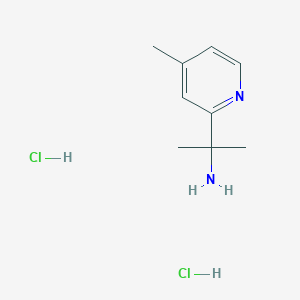
![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)
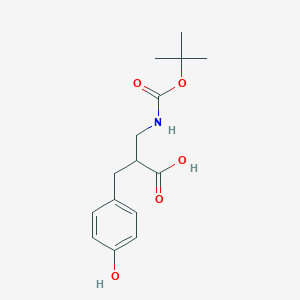
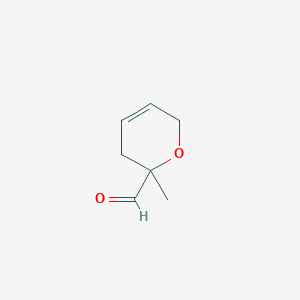
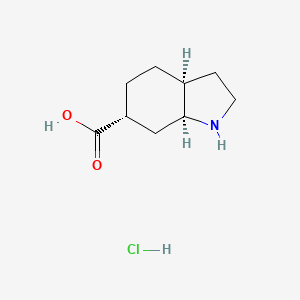
![3-Azaspiro[5.5]undecan-9-amine](/img/structure/B13514200.png)
